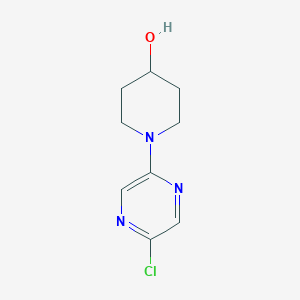

1-(5-Chloropyrazin-2-yl)piperidin-4-ol

Description

1-(5-Chloropyrazin-2-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a 5-chloropyrazine moiety at the 1-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and biochemical applications. Its synthesis typically involves coupling reactions between substituted pyrazines and piperidine derivatives, as seen in related compounds (e.g., pyrimidine-piperidine hybrids) .

Properties

IUPAC Name |

1-(5-chloropyrazin-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-5-12-9(6-11-8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXNOSPJUWEPBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CN=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol primarily employs aromatic nucleophilic substitution (SNAr) on chloropyrazine derivatives with piperidin-4-ol or its protected analogs. The key features of the synthetic route include:

- Use of 5-chloropyrazine-2-substituted intermediates as electrophilic aromatic substrates.

- Nucleophilic attack by the piperidin-4-ol moiety, often protected as N-Boc derivatives to control reactivity.

- Subsequent deprotection and purification steps to yield the target compound.

This approach leverages the electron-deficient nature of the pyrazine ring, facilitating substitution at the 5-chloro position.

Detailed Preparation Methods

Aromatic Nucleophilic Substitution of 5-Chloropyrazine Derivatives

- Starting from 2-amino-6-chloropyrazine or related halogenated pyrazines, nucleophilic substitution is performed with 4-hydroxypiperidine or its N-Boc protected form.

- The reaction typically proceeds under reflux conditions in polar aprotic solvents such as acetonitrile or ethanol.

- Bases such as cesium carbonate are used to deprotonate the hydroxyl group of piperidin-4-ol, enhancing its nucleophilicity.

- The substitution leads to the displacement of the chlorine atom at the 5-position of the pyrazine ring by the piperidin-4-ol moiety.

This method was demonstrated in the synthesis of pyrazine-piperidin-4-ol derivatives with moderate to good yields, often followed by purification through column chromatography.

Use of Protected Piperidin-4-ol Derivatives

- To improve reaction control and yield, N-Boc-protected 4-hydroxypiperidine is employed.

- The Boc group protects the piperidine nitrogen during substitution and is removed in a later step, typically by acid treatment.

- The Mitsunobu reaction has been used to alkylate hydroxy groups on pyrazine rings with Boc-protected piperidinemethanol, followed by deprotection to yield the free piperidin-4-ol derivative.

Alternative Synthetic Routes Involving Epoxide Ring Opening

- Some related piperidin-4-ol derivatives have been synthesized via epoxide ring opening reactions.

- For example, optically active epichlorohydrin derivatives react with substituted phenols or thiophenols to form chiral epoxide intermediates, which then undergo ring opening with piperidine derivatives to yield piperidin-4-ol products.

- While this method is more common for substituted piperidinols with complex side chains, it provides insight into alternative synthetic strategies.

Representative Synthetic Scheme Summary

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 5-Chloropyrazine derivative + N-Boc-4-hydroxypiperidine, Cs2CO3, acetonitrile, reflux | Aromatic nucleophilic substitution at 5-chloro position | Formation of Boc-protected intermediate |

| 2 | Acidic deprotection (e.g., TFA in DCM) | Removal of Boc protecting group | Free this compound |

| 3 | Purification by silica gel chromatography | Isolation of pure compound | Pure target compound |

Research Findings and Yield Data

- The nucleophilic aromatic substitution reactions typically proceed with moderate to good yields (40-70%) depending on substrate purity and reaction time.

- Use of N-Boc protection improves selectivity and minimizes side reactions.

- The reaction is compatible with various substituted pyrazines and piperidine derivatives, allowing structural diversity.

- Purification is commonly achieved by column chromatography using ethyl acetate/hexane mixtures.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloropyrazin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or other polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

1-(5-Chloropyrazin-2-yl)piperidin-4-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential inhibitor of specific enzymes and receptors.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyrazin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby altering their function and leading to various biological effects .

Comparison with Similar Compounds

Pyrazine vs. Pyrimidine/Pyridazine Analogs

- 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol (CAS: 2098119-62-9): This analog replaces pyrazine with pyrimidine, altering nitrogen positioning. Suppliers list this compound as more readily available (6 suppliers) compared to the pyrazine variant (0 suppliers), suggesting broader research interest .

- 1-[6-(4-Chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol : Substituting pyrazine with a triazine ring increases hydrogen-bonding capacity, as demonstrated in anticonvulsant studies. The triazine analog showed improved electronic delocalization in crystal structures, correlating with enhanced stability in vivo .

Chlorine Substituent Positioning

- 1-[5-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol : Replacing chlorine with a methoxy group at the para position reduces electrophilicity but improves solubility. This modification is critical for optimizing blood-brain barrier (BBB) penetration in CNS-targeted drugs .

Piperidine Ring Modifications

Hydroxyl Group Position

- 1-(4-Octylphenethyl)piperidin-3-ol (RB-019) : Moving the hydroxyl group from the 4- to 3-position (as in RB-019 vs. RB-005) reduces sphingosine kinase 1 (SK1) selectivity from 15.0-fold to 6.1-fold, emphasizing the 4-hydroxy group’s role in target engagement .

- 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol: Methyl substitution on pyrimidine maintains the 4-hydroxy piperidine configuration but lowers molecular weight (193.25 g/mol vs.

Anticonvulsant Activity

Enzyme Inhibition

- Z3777013540 (1-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol) : Compared to 1-(5-chloropyrazin-2-yl)piperidin-4-ol, this compound’s indole-fluorine substitution improves CNS MPO scores (predictive of brain penetrance) from 3.2 to 4.5, highlighting substituent-driven pharmacokinetic optimization .

Physicochemical and Pharmacokinetic Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Chloropyrazin-2-yl)piperidin-4-ol, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves coupling 5-chloropyrazine derivatives with functionalized piperidin-4-ol precursors. Key steps include:

- Nucleophilic substitution : Reacting 5-chloropyrazine with a piperidin-4-ol derivative under reflux conditions in polar aprotic solvents (e.g., DMF) with a base (e.g., KCO) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

- Characterization : Confirm structure via H/C NMR (e.g., piperidine ring protons at δ 2.5–3.5 ppm, pyrazine protons at δ 8.0–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Techniques :

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and substituent positions (e.g., piperidine chair conformation, Cl-substituent orientation on pyrazine) .

- FT-IR spectroscopy : Identify functional groups (e.g., O–H stretch at ~3200–3500 cm, C–Cl stretch at ~550–750 cm) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >200°C suggests suitability for high-temperature reactions) .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro assays :

- Enzyme inhibition : Test against kinases (e.g., PI3K, mTOR) or GPCRs (e.g., serotonin receptors) using fluorescence polarization or radioligand binding assays (IC/K values) .

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (EC >10 µM suggests low baseline toxicity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

- Approach : Synthesize analogs with substituent variations (e.g., replacing Cl with Br, modifying piperidine hydroxyl group) and compare bioactivity.

- Example SAR Table :

| Compound | Substituent (R) | IC (5-HT1F) | Selectivity (vs. 5-HT1A) |

|---|---|---|---|

| 1-(5-Cl-pyrazin-2-yl)-piperidin-4-ol | Cl | 47 nM | >100-fold |

| 1-(5-Br-pyrazin-2-yl)-piperidin-4-ol | Br | 32 nM | ~50-fold |

| 1-(5-Cl-pyrazin-2-yl)-piperidin-4-one | Ketone | >1 µM | N/A |

| Data adapted from radioligand binding assays in HEK293T cells . |

Q. How can contradictory data in receptor binding assays be resolved?

- Case Study : Non-specific luminescence inhibition at ≥3 µM in cAMP GloSensor assays .

- Mitigation :

- Use lower compound concentrations (≤1 µM) and validate with orthogonal assays (e.g., ELISA for cAMP).

- Include control experiments with untransfected cells to isolate receptor-specific effects.

- Statistical Analysis : Apply Benjamini-Hochberg correction for multiple comparisons to reduce false positives .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Derivatization :

- Prodrug design : Acetylate the hydroxyl group to enhance membrane permeability, with esterase-mediated activation in target tissues .

- Deuterium incorporation : Replace labile hydrogen atoms in the piperidine ring to slow CYP450-mediated oxidation .

- In vitro ADME :

- Microsomal stability assay (e.g., t >60 min in human liver microsomes indicates suitability for oral administration) .

Methodological Considerations

- Data Reproducibility : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive intermediates) and biological assay protocols (e.g., cell passage number, serum-free media) .

- Ethical Compliance : Follow OECD guidelines for cytotoxicity testing and ensure proper disposal of halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.